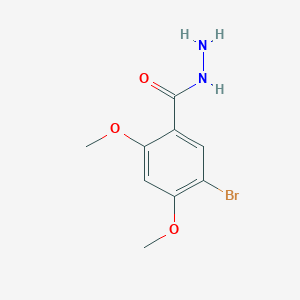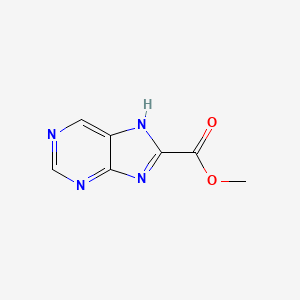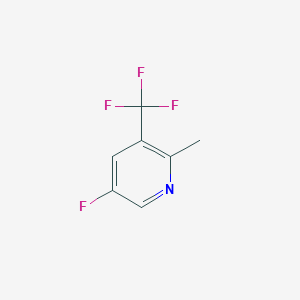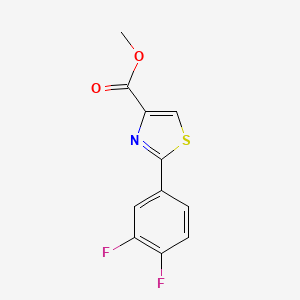
(2-((Trimethylsilyl)ethynyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((Trimethylsilyl)ethynyl)phenyl)methanol is an organic compound with the molecular formula C12H16OSi It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a phenyl ring bearing a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Trimethylsilyl)ethynyl)phenyl)methanol typically involves the reaction of 2-bromo-1-(trimethylsilyl)ethyne with a phenylmethanol derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as triethylamine, to facilitate the coupling reaction. The reaction mixture is then subjected to purification processes to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-((Trimethylsilyl)ethynyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(2-((Trimethylsilyl)ethynyl)phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-((Trimethylsilyl)ethynyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The phenyl ring and methanol group contribute to the compound’s overall chemical behavior and potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- (2-((Trimethylsilyl)ethynyl)phenyl)ethanol
- (2-((Trimethylsilyl)ethynyl)phenyl)acetaldehyde
- (2-((Trimethylsilyl)ethynyl)phenyl)acetic acid
Uniqueness
(2-((Trimethylsilyl)ethynyl)phenyl)methanol is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
229027-92-3 |
|---|---|
Fórmula molecular |
C12H16OSi |
Peso molecular |
204.34 g/mol |
Nombre IUPAC |
[2-(2-trimethylsilylethynyl)phenyl]methanol |
InChI |
InChI=1S/C12H16OSi/c1-14(2,3)9-8-11-6-4-5-7-12(11)10-13/h4-7,13H,10H2,1-3H3 |
Clave InChI |
SCLYRKPAXPMUTF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC=CC=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13669039.png)

![Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]-](/img/structure/B13669053.png)






![3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13669088.png)




